molecular formula C3H9N<br>CH3(CH2)2NH2<br>C3H9N B044156 Propylamine CAS No. 107-10-8

Propylamine

Cat. No.: B044156
CAS No.: 107-10-8
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Description

Propylamine, also known as propan-1-amine, is a simple primary amine with the chemical formula C3H9N. It is a colorless liquid with a strong, ammonia-like odor. This compound is a weak base and is miscible with water and most organic solvents. It holds a significant position in organic chemistry due to its versatility and reactivity .

Mechanism of Action

Target of Action

Propylamine, also known as Propan-1-amine, is a simple primary amine . It is a weak base with a base dissociation constant (Kb) of 4.7 × 10^−4 It is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .

Mode of Action

This compound acts as a nucleophile, meaning it donates electron pairs to an electrophile to form a chemical bond . This nucleophilic behavior allows this compound to participate in various chemical reactions, such as the formation of imines . The process involves nucleophilic attack, proton transfer, protonation of OH, and removal of water .

Biochemical Pathways

This compound is involved in the biosynthesis of polyamines, a group of organic compounds that play crucial roles in cellular processes . In plants, aminopropyltransferases transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to this compound acceptors to produce polyamines . These polyamines are ubiquitous metabolites with positive charge at physiological pH .

Pharmacokinetics

Like other amines, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by its basicity, polarity, and size . As a small, polar molecule, this compound is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including enzymatic activity and renal function .

Result of Action

The result of this compound’s action largely depends on the specific biochemical pathway or reaction in which it is involved. For instance, in the biosynthesis of polyamines, this compound contributes to the production of these essential metabolites, which can influence cell growth, gene expression, and other physiological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its basicity means that it can accept protons (H+), so its behavior can be affected by the pH of its environment . Additionally, its volatility and solubility in water suggest that it can readily move between different biological compartments, potentially influencing its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Propylamine is involved in the biosynthesis of polyamines, which are ubiquitous metabolites with a positive charge at physiological pH . Enzymes such as spermidine synthase and spermine synthase use this compound as a substrate to produce polyamines . These enzymes transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine (dcAdoMet or dcSAM) to this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in the biosynthesis of polyamines . Polyamines have been implicated in diverse biological processes that are important for maintaining cell viability, including replication, transcription, translation, posttranslational modification, membrane stability, and interactions with ion channels .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate in the biosynthesis of polyamines . The enzymes spermidine synthase and spermine synthase transfer aminopropyl groups derived from dcSAM to this compound, resulting in the formation of polyamines . These reactions involve binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the structure-directing effect of this compound in the crystallization of open-framework aluminophosphates has been shown to be influenced by the properties of the solvent .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of biochemical compounds can vary with different dosages . This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in the metabolic pathway of polyamine biosynthesis . This pathway involves enzymes such as spermidine synthase and spermine synthase, which transfer aminopropyl groups derived from dcSAM to this compound .

Transport and Distribution

Given its role in polyamine biosynthesis, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Aminopropyltransferases, which are involved in the biosynthesis of polyamines using this compound, have been found to localize preferentially in the nucleus of plant cells . This suggests that this compound may also be found in the nucleus, where it is used as a substrate for these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylamine can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is commonly produced by the alkylation of ammonia with propanol. This process is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Propylamine can be compared with other primary amines such as ethylamine, isothis compound, and butylamine:

This compound is unique due to its specific balance of physical properties and reactivity, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

propan-1-amine
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InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3
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InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Canonical SMILES

CCCN
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Molecular Formula

C3H9N, Array
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Related CAS

58479-39-3
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DSSTOX Substance ID

DTXSID6021878
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Molecular Weight

59.11 g/mol
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Physical Description

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma
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Boiling Point

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C
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Flash Point

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP)
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Solubility

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720
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Vapor Density

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9
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Color/Form

Colorless liquid

CAS No.

107-10-8
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Melting Point

-117.4 °F (USCG, 1999), -83 °C
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name PROPYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but starting with 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (8.6 g.) and a 40% (w/v) aqueous solution of propylamine (8.75 cc.) in acetonitrile (200 cc.), 2-(7-chloro-1,8-naphthyridin-2-yl)-3-propylaminocarbonyloxy-isoindolin-1-one (4.7 g.), melting at 208°-209° C., is obtained.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one
Quantity
8.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, Joe T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, 3. T. Adams et al., J.Amer.Chem.Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trriluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro, 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

4-Hydroxy-1,5-naphthyridines can be prepared from 3-aminopyridine derivatives by reaction with diethyl ethoxymethylene malonate to produce the 4-hydroxy-3-carboxylic acid ester derivative with subsequent hydrolysis to the acid, followed by thermal decarboxylation in quinoline (as for example described for 4-Hydroxy-[1,5]naphthyridine-3-carboxylic acid, J. T. Adams et al., J. Amer. Chem. Soc., 1946, 68, 1317). A 4-hydroxy-[1,5]naphthyridine can be converted to the 4-chloro derivative by heating in phosphorus oxychloride, or to the 4-methanesulphonyloxy or 4-trifluoromethanesulphonyloxy derivative by reaction with methanesulphonyl chloride or trifluoromethanesulphonic anhydride, respectively, in the presence of an organic base. A 4-amino 1,5-naphthyridine can be obtained from the 4-chloro derivative by reaction with n-propylamine in pyridine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-trifluoromethanesulphonyloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the procedure of Example 2, using 1-ethyl-3-pyrrolidinone and ethylamine, the product obtained is N-ethyl-N-(N-ethyl-3-pyrrolidinyl-9-xanthenylamine. Using propylamine and butylamine, the products obtained are N-propyl-N-(N-ethy-3-pyrrolidinyl)-9-xanthenylamine and N-butyl-N-(N-ethyl-3-pyrrolidinyl)-9-xanthenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-ethyl-3-pyrrolidinyl-9-xanthenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylamine
Reactant of Route 2
Propylamine
Reactant of Route 3
Propylamine
Reactant of Route 4
Propylamine
Reactant of Route 5
Propylamine
Reactant of Route 6
Propylamine

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